molecular formula (C6H3)Cl2(NH2)<br>C6H5Cl2N B118687 2,6-Dichloroaniline CAS No. 608-31-1

2,6-Dichloroaniline

Cat. No. B118687
CAS RN: 608-31-1
M. Wt: 162.01 g/mol
InChI Key: JDMFXJULNGEPOI-UHFFFAOYSA-N
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Description

2,6-Dichloroaniline is an organic compound with the formula C6H3Cl2NH2. It is one of several isomers of dichloroaniline and appears as a colorless or white solid . This compound is used in the pharmaceutical industry for the synthesis of antibacterial agents of lomefloxacin, Lee uric acid, and clonidine .


Synthesis Analysis

2,6-Dichloroaniline is produced by the hydrogenation of 2,6-dichloronitrobenzene . In the laboratory, it can be prepared by halogenation of sulfanilamide followed by desulfonation . Another method involves chlorination of sulfanilamide with a mixture of hydrochloric acid and hydrogen peroxide, followed by hydrolysis of the resulting 3,5-dichlorosulfanipamide with an aqueous solution of sulfuric acid .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloroaniline is C6H5Cl2N . It has an average mass of 162.017 Da and a monoisotopic mass of 160.979904 Da .


Physical And Chemical Properties Analysis

2,6-Dichloroaniline is a colorless or white solid with a melting point of 39 °C (102 °F; 312 K) . It has a molecular weight of 162.018 g/mol .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related chloroaniline compounds, such as 2,5-dichloroaniline, has been analyzed using nuclear quadrupole resonance and X-ray diffraction. These studies reveal the planar nature of the molecule, with slight deviations and bond length variations that agree with molecular orbital calculations. This research is fundamental for understanding the physical and chemical properties of chloroaniline derivatives (Sakurai, Sundaralingam, & Jeffrey, 1963).

Environmental Bioremediation

Research has shown that chloroaniline-based compounds, including various dichloroanilines, can undergo biological dehalogenation in polluted aquifers under specific conditions. This process, facilitated by microorganisms, involves the sequential replacement of halogens by protons, suggesting potential bioremediation applications for environments contaminated with these chemicals (Kuhn & Suflita, 1989).

Polymer Synthesis

Dihalogenated polyanilines, including poly(2,6-dichloroaniline), have been synthesized for various applications. These polymers are characterized by their electrical properties and potential for use in semiconducting materials. The synthesis process involves different oxidizing agents and can result in polymers with varying redox states, some of which exhibit semiconducting properties and solubility in organic solvents (Diaz et al., 1998).

Electrochemical Oxidation Studies

The electrochemical oxidation of chloroanilines, including 2,6-dichloroaniline, has been investigated in various solvents. These studies provide insights into the mechanisms of oxidation and the formation of different products, which are important for understanding the behavior of these compounds under electrochemical conditions (Kádár et al., 2001).

Spectroscopic Analysis

Spectroscopic techniques like FTIR, FT-Raman, and NMR have been employed to analyze the molecular structure and vibrational spectra of dichloroaniline compounds. Such studies are crucial for determining the electronic and structural properties of these molecules, which have implications in various fields, including materials science and environmental chemistry (Sundaraganesan et al., 2009).

Environmental Toxicity and Biodegradation Studies

Research has also focused on the environmental impact of dichloroanilines, investigating their biodegradation and toxicity. Studies on the degradation pathways and toxicological effects of these compounds contribute to our understanding of their environmental behavior and potential risks (Wang, Poon, & Cai, 2012).

Safety And Hazards

2,6-Dichloroaniline is classified as dangerous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 2,6-Dichloroaniline are not detailed in the sources, it is a key starting material in the synthesis of many classes of drugs , suggesting its continued relevance in pharmaceutical applications.

properties

IUPAC Name

2,6-dichloroaniline
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InChI

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMFXJULNGEPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
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Molecular Formula

(C6H3)Cl2(NH2), C6H5Cl2N
Record name 2,6-DICHLOROANILINE
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DSSTOX Substance ID

DTXSID5044449
Record name 2,6-Dichloroaniline
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Molecular Weight

162.01 g/mol
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Physical Description

Other Solid; Water or Solvent Wet Solid, COLOURLESS CRYSTALS.
Record name Benzenamine, 2,6-dichloro-
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Record name 2,6-DICHLOROANILINE
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Boiling Point

at 0.7kPa: 97 °C
Record name 2,6-DICHLOROANILINE
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Flash Point

>112 °C
Record name 2,6-DICHLOROANILINE
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Solubility

Solubility in water: poor
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Vapor Density

Relative vapor density (air = 1): 5.6
Record name 2,6-DICHLOROANILINE
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Product Name

2,6-Dichloroaniline

CAS RN

608-31-1
Record name 2,6-Dichloroaniline
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Record name 2,6-Dichlorobenzenamine
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Record name Benzenamine, 2,6-dichloro-
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Record name 2,6-DICHLOROANILINE
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Record name 2,6-DICHLOROANILINE
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Melting Point

39 °C
Record name 2,6-DICHLOROANILINE
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Synthesis routes and methods I

Procedure details

0.2 mole=55.2 g of isobutyl 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was stirred at 250° C. for 2.5 hours and the reaction gas formed was continuously removed to maintain a pressure of about 40 bar. The product was recovered by steam distillation. 32 g of 2,6-dichloroaniline were obtained, corresponding to a yield of 98%.
Quantity
55.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.2 mole=41.2 g 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was heated to 250° C. and stirred at this temperature for eight hours. The product was then recovered by steam distillation. 26 g of 2,6-dichloroaniline were obtained in a purity of 99.8%, corresponding to a yield of 80%.
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

0.2 mole=48 g of methyl 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was heated to 250° C. and stirred at this temperature for 3 hours. Reaction gas formed was continuously let off to maintain a pressure of about 40 bar. The product was recovered by steam distillation. 26.9 g of 2,6-dichloroaniline were obtained, corresponding to a yield of 75.3%.
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
75.3%

Synthesis routes and methods IV

Procedure details

49 g (0.174 mole) of phenyl 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 200 ml of water. The mixture was heated to 250° C. and stirred at this temperature for eight hours. During the reaction, the reaction gas was let off continuously and a pressure of about 41 bar was established. The residue was steam-distilled, and 35.8 g of 2,6-dichloroaniline having a purity of 63% were obtained. This corresponds to a yield of 80%.
Name
phenyl 3,5-dichloro-4-amino-benzoate
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

0.2 mole=49.3 g of ethyl 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was heated to 250° C. and stirred at this temperature for 2.5 hours. Reaction gas formed was continuously removed to maintain a pressure of about 40 bar. The product was subsequently recovered by steam distillation. 31 g of 2,6-dichloroaniline were obtained, corresponding to a yield of 94%.
Quantity
49.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloroaniline
Reactant of Route 2
2,6-Dichloroaniline
Reactant of Route 3
2,6-Dichloroaniline
Reactant of Route 4
2,6-Dichloroaniline
Reactant of Route 5
2,6-Dichloroaniline
Reactant of Route 6
2,6-Dichloroaniline

Citations

For This Compound
1,170
Citations
K Othmen, P Boule - Journal of Photochemistry and Photobiology A …, 1999 - Elsevier
Three photoproducts were identified in an air-saturated irradiated aqueous solution of 2,6-dichloroaniline (2,6-DCA): 2-amino-3-chlorophenol (1), 2-amino-1-chlorophenoxazin-3-one (2…
Number of citations: 13 www.sciencedirect.com
S Mukhopadhyay, SB Chandalia - Organic Process Research & …, 1999 - ACS Publications
An alternative manufacturing process scheme was developed for 2,6-dichlorotoluene, 2,6-dichloroaniline, and 2,6-dichlorophenol, involving oxidative chlorination after protection of the …
Number of citations: 19 pubs.acs.org
R Homlok, E Takács, L Wojnárovits - Radiation Physics and Chemistry, 2012 - Elsevier
In pulse radiolysis investigations the hydroxyl radical formed in water radiolysis reacts with 2,6-dichloroaniline in radical addition to the ring forming hydroxy-cyclohexadienyl radical and …
Number of citations: 18 www.sciencedirect.com
V Gerhardt, M Bolte - Acta Crystallographica Section C: Structural …, 2015 - scripts.iucr.org
The structures of cocrystals of 2,6-dichlorophenol with 2,4-diamino-6-methyl-1,3,5-triazine, C6H4Cl2O·C4H7N5, (III), and 2,6-dichloroaniline with 2,6-diaminopyrimidin-4(3H)-one and N,…
Number of citations: 1 scripts.iucr.org
GJS Venter, G Steyl, A Roodt - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
The asymmetric unit of the title compound, C6H5Cl2N·2C11H11Cl2NO, is composed of one molecule of an enamino–ketone [ie –(2,6-dichlorophenylamino)pent-3-en-2-one] and half a …
Number of citations: 3 scripts.iucr.org
ME Ramia, MJ Zuriaga, CA Martin - Journal of Physics C: Solid …, 1988 - iopscience.iop.org
The temperature dependence of both the 35 Cl nuclear quadrupole resonance (NQR) frequency nu Q, and the spin-lattice relaxation time, T 1, of the solid 2, 6-dichloroaniline are …
Number of citations: 8 iopscience.iop.org
RS Haggag, SF Belal, RAA Shaalan - Journal of Food and drug …, 2011 - jfda-online.com
Three rapid, sensitive and selective analytical methods were developed for the determination of clonidine hydrochloride and its related substance: 2, 6-dichloroaniline in a mixture of …
Number of citations: 8 www.jfda-online.com
SM Sayyah, MM El-Rabiey, H El-Feky… - International Journal of …, 2006 - Taylor & Francis
Electropolymerization of 2,6-dichloroaniline on platinum electrode in acid medium was carried out under different reaction conditions as temperature, current density hydrochloric acid, …
Number of citations: 1 www.tandfonline.com
MAV Ribeiro da Silva, LMPF Amaral… - The Journal of …, 2006 - ACS Publications
The standard (p o = 0.1 MPa) molar enthalpies of formation of 2,3-, 2,4-, 2,5-, 2,6-, 3,4- and 3,5-dichloroanilines were derived from the standard molar energies of combustion, in oxygen, …
Number of citations: 19 pubs.acs.org
GG Avilova, TA Tkatcheva, EA Karpukhina… - Toxicology letters, 1998 - elibrary.ru
Urinary glucuronides excretion associated with 2, 6-dichloroaniline [608-31-1] toxicity was studied in rats. Wistar rats were given 110 or 15 LD 5 0 (320 or 640 mg/kg respectively, as …
Number of citations: 3 elibrary.ru

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